molecular formula C9H9NO2 B1361148 4-Methoxyoxindole CAS No. 7699-17-4

4-Methoxyoxindole

Cat. No. B1361148
Key on ui cas rn: 7699-17-4
M. Wt: 163.17 g/mol
InChI Key: WINOEVFNWAEXIF-UHFFFAOYSA-N
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Patent
US06506901B2

Procedure details

A mixture of 2-methoxy-6-nitrophenylacetic acid (31 g, 150 mmol), and 3.0 g of 10% palladium on carbon in 200 mL of glacial acetic acid was stirred under an atmosphere of H2 gas until uptake ceased. The catalyst was filtered and the solvent evaporated in vacuo. The crude product was crystallized from methanol to give 9.0 g of the title compound.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-])=O)[C:4]=1[CH2:12][C:13]([OH:15])=O>[Pd].C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:4]=1[CH2:12][C:13](=[O:15])[NH:9]2

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of H2 gas until uptake
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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